![molecular formula C17H17Cl2N5 B5577688 1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)

1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

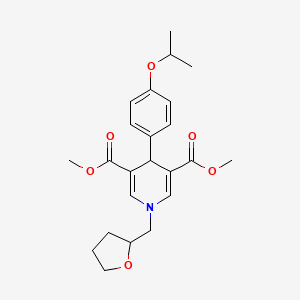

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , involves the reaction of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate. This process allows for the creation of various derivatives through the interaction with halogenated compounds, showcasing the compound's synthetic versatility and adaptability for modifications (Mohamed et al., 2011).

Molecular Structure Analysis

Molecular modeling studies have been conducted on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines to understand their interaction with adenosine receptors, indicating the significance of the compound's structure for its biological activity. These studies help in rationalizing structure-activity relationships and the selectivity profile of new ligands, highlighting the compound’s potential as a scaffold for developing adenosine receptor antagonists (Baraldi et al., 2012).

Chemical Reactions and Properties

The compound exhibits a strong ability to form copper(II) complexes, as demonstrated by the synthesis and analysis of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand. This property underscores the compound’s utility in forming stable metal complexes, which could be explored for various applications, including catalysis and material science (Bushuev et al., 2010).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, related to the compound, have been extensively studied. These analyses provide insight into the compound's physical properties, such as solubility and crystallinity, which are crucial for its formulation and application in various domains (Trilleras et al., 2008).

Chemical Properties Analysis

The antiviral activity of pyrazolo[3,4-d]pyrimidines, related to the structural framework of the compound , underscores the chemical properties that make these compounds attractive for pharmaceutical development. Specifically, derivatives have shown specificity and potency against human enteroviruses, indicating the potential of the compound's framework for designing antiviral agents (Chern et al., 2004).

Applications De Recherche Scientifique

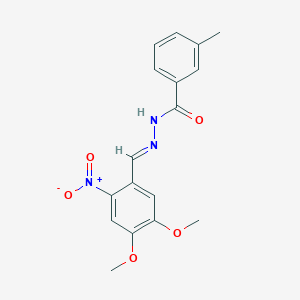

Antiviral and Cytotoxic Agents

Compounds related to pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their antiviral and cytotoxic activities. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, certain derivatives exhibited broad-spectrum antitumor activities, with moderate selectivity toward leukemia cell lines. This suggests the potential of these compounds in developing treatments for viral infections and cancer (El-Subbagh et al., 2000).

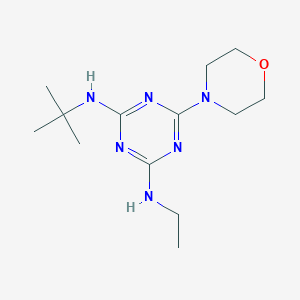

Human A₃ Adenosine Receptor Antagonists

Research into pyrazolo[3,4-d]pyrimidines has also included the development of water-soluble antagonists for the human A₃ adenosine receptor, an attractive target for therapeutic intervention. Modifications to improve water solubility at physiological pH have led to compounds suitable for intravenous infusion, highlighting their potential in medical applications (Baraldi et al., 2012).

Antitumor and Anti-inflammatory Agents

Novel pyrazolopyrimidine and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared, demonstrating antimicrobial activity. Some of these compounds were found to be active, indicating their utility as antitumor and anti-inflammatory agents (Ammar et al., 2004).

Enterovirus Inhibitors

A series of pyrazolo[3,4-d]pyrimidines have shown significant antiviral activity against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations. These findings suggest a new class of potent antiviral agents for the treatment of enteroviral infections (Chern et al., 2004).

Nanosystem Drug Delivery

To overcome poor aqueous solubility, a study focused on developing albumin nanoparticles and liposomes for the delivery of pyrazolo[3,4-d]pyrimidines. This approach successfully improved the solubility profile and pharmacokinetic properties of these compounds, enhancing their potential as clinical drug candidates (Vignaroli et al., 2016).

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N5/c18-13-5-4-12(15(19)8-13)10-24-17-14(9-22-24)16(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEODDBOTSQPOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)